Technical Guide: Solubility Profiling & Physicochemical Characterization of 2,2-Diethylcyclopropanecarboxylic Acid
Technical Guide: Solubility Profiling & Physicochemical Characterization of 2,2-Diethylcyclopropanecarboxylic Acid
The following is an in-depth technical guide regarding the solubility profile and characterization of 2,2-Diethylcyclopropanecarboxylic acid .
Executive Summary & Molecule Analysis
2,2-Diethylcyclopropanecarboxylic acid (CAS: 108420-15-1) represents a critical structural motif in the synthesis of advanced pharmaceutical intermediates, particularly as a steric homolog to the 2,2-dimethylcyclopropane core found in dehydropeptidase inhibitors like Cilastatin .
Unlike its dimethyl analog, the diethyl substitution introduces significant lipophilicity and steric bulk, altering its thermodynamic solubility landscape. This guide provides a rigorous framework for determining its solubility profile, leveraging homologous series data and first-principles thermodynamics to guide experimental design.
Physicochemical Baseline (Predicted vs. Analog)
To design an effective solubility screen, we must first establish the boundary conditions based on the 2,2-dimethyl homolog and Group Contribution Methods.
| Property | Predicted Value (2,2-Diethyl) | Reference Analog (2,2-Dimethyl) | Implication for Solubility |
| LogP | 2.8 – 3.2 | ~1.9 | Higher affinity for non-polar solvents (Toluene, Heptane). |
| pKa | 4.8 – 5.0 | 4.65 | Weak acid; pH-dependent solubility in aqueous buffers. |
| H-Bond Donors | 1 (Carboxylic Acid) | 1 | Dimerization likely in non-polar aprotic solvents. |
| Physical State | Low-melting Solid / Oil | Solid (mp 135°C for amide) | Potential for "oiling out" during crystallization. |
Solubility Thermodynamics & Solvent Selection Strategy
The solubility of 2,2-diethylcyclopropanecarboxylic acid is governed by the balance between crystal lattice energy breakdown and solvation enthalpy. Due to the hydrophobic diethyl tail, we utilize a Hansen Solubility Parameter (HSP) approach to categorize solvents.
The "Like Dissolves Like" Quadrants
We categorize solvents into four distinct quadrants to maximize the probability of finding optimal crystallization and extraction media.
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Quadrant I: High Solubility (Process Solvents)
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Quadrant II: Moderate Solubility (Crystallization)
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Quadrant III: Low Solubility (Anti-solvents)
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Quadrant IV: Reactive/Extraction Solvents
Experimental Protocol: Gravimetric & HPLC Determination
Reliable solubility data requires a self-validating workflow. We reject simple visual estimation in favor of the Shake-Flask Equilibrium Method .
Standard Operating Procedure (SOP)
Objective: Determine saturation solubility (
Reagents:
-
Analyte: 2,2-Diethylcyclopropanecarboxylic acid (>98% purity).[4]
-
Solvents: HPLC Grade (MeOH, ACN, Toluene, Water, etc.).
Workflow Visualization:
Figure 1: Shake-Flask Equilibrium Workflow for determining thermodynamic solubility.
Analytical Method (HPLC)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase: ACN : Water (0.1% H3PO4) [60:40 v/v]. Acidic modifier is crucial to suppress ionization of the carboxylic acid and prevent peak tailing.
-
Detection: UV @ 210-220 nm (End-absorption of carbonyl).
-
Flow Rate: 1.0 mL/min.
Application: Acid-Base Extraction Logic
Because 2,2-diethylcyclopropanecarboxylic acid is a weak acid, its solubility is pH-switchable. This is the primary method for purification and isolation from organic synthesis mixtures.
Mechanism:
-
High pH (>8): Deprotonation forms the carboxylate salt (
), which is highly water-soluble and organic-insoluble. -
Low pH (<3): Protonation restores the neutral acid (
), which partitions into the organic phase.
Process Flow Diagram:
Figure 2: pH-Swing Extraction Strategy for purification of 2,2-diethylcyclopropanecarboxylic acid.
Predicted Solubility Data (Reference Table)
In the absence of empirical data for the specific diethyl analog, the following values are estimated based on the homologous 2,2-dimethyl series and group contribution adjustments. These should serve as the starting concentration ranges for experimental validation.
| Solvent | Polarity Index | Predicted Solubility (25°C) | Application |
| Dichloromethane (DCM) | 3.1 | > 500 mg/mL | High solubility; excellent for extraction. |
| Methanol | 5.1 | > 400 mg/mL | High solubility; good for stock solutions. |
| Ethyl Acetate | 4.4 | 250 - 350 mg/mL | Moderate; ideal for crystallization (cooling). |
| Toluene | 2.4 | 150 - 200 mg/mL | Moderate; good for high-temp reactions. |
| Acetone | 5.1 | > 300 mg/mL | High solubility; risk of oiling out if used alone. |
| n-Heptane | 0.1 | < 10 mg/mL | Anti-solvent; use to force precipitation. |
| Water (pH 2) | 10.2 | < 0.5 mg/mL | Practically insoluble; product crashes out. |
| Water (pH 10) | 10.2 | > 200 mg/mL | Highly soluble (as salt). |
Critical Process Parameters (CPP)
When scaling up the isolation of this molecule, researchers must monitor three critical parameters derived from the solubility profile:
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pH Control: During aqueous workup, ensure the pH drops below 2.5. The pKa is approx 4.8; at pH 4.8, 50% of the product remains in the water phase as salt, leading to massive yield loss.
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Temperature Sensitivity: In non-polar solvents (Heptane/Toluene), solubility is highly temperature-dependent. A cooling ramp of 0.5°C/min is recommended to prevent oiling out.
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Solvent Entrapment: Cyclopropane derivatives can trap solvent molecules in the lattice. Dry the final solid under vacuum at 40-50°C to remove lattice-bound DCM or Toluene.
References
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Synthesis and Chiral Resolution of 2,2-Dimethylcyclopropane Carboxylic Acid. ResearchGate. Retrieved from
-
Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems. National Institutes of Health (PMC). Retrieved from
-
Cyclopropanecarboxylic acid - Physicochemical Properties. Wikipedia. Retrieved from
-
Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. Retrieved from
-
2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2. PubChem.[5] Retrieved from
Sources
- 1. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [fishersci.com]
- 5. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
